molecular formula C15H14BrNO B5727952 3-bromo-N-phenethylbenzamide CAS No. 328931-57-3

3-bromo-N-phenethylbenzamide

Cat. No.: B5727952
CAS No.: 328931-57-3
M. Wt: 304.18 g/mol
InChI Key: HMWLHGJHPSGMEB-UHFFFAOYSA-N
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Description

Disclaimer: Specific biological activity, applications, and mechanism of action for 3-bromo-N-phenethylbenzamide are not reported in the literature. The following information is based on its structural features and the known research use of related compounds. Chemical Structure and Properties this compound is a synthetic organic compound featuring a benzamide core substituted with a bromo group at the meta-position and a phenethyl moiety on the nitrogen atom. The phenethyl group (a benzene ring connected through a two-carbon chain) and the bromine atom are key structural features that influence the compound's physicochemical properties, such as its lipophilicity and potential for intermolecular interactions. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value This compound serves primarily as a chemical building block for the synthesis of more complex molecules. The bromine atom is a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of derivatives for screening purposes . While the specific research applications of this compound itself are not defined, its structural class (N-phenethylbenzamide) is of significant interest in pharmaceutical research. Substituted N-phenethylbenzamide derivatives have been explored in scientific patents for their potential therapeutic effects, including the treatment of metabolic and cardiovascular diseases . Therefore, this compound may be utilized as a key intermediate or precursor in projects aimed at developing novel bioactive molecules, particularly in hit-to-lead optimization campaigns. Handling and Usage Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory environment, using personal protective equipment. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Notice to Researchers This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Please contact our scientific support team to discuss your specific research needs and to confirm the suitability of this compound for your application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWLHGJHPSGMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354956
Record name 3-bromo-N-phenethylbenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID20354956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328931-57-3
Record name 3-Bromo-N-(2-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328931-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-N-phenethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 3 Bromo N Phenethylbenzamide

Strategies for Amide Bond Formation in Benzamide (B126) Synthesis

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to construct this robust linkage efficiently. numberanalytics.com The direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, activation of the carboxylic acid is typically required.

Direct Amidation and Coupling Reagent-Mediated Syntheses

Direct amidation methods involve the condensation of a carboxylic acid and an amine, often at high temperatures or with catalysts to drive the reaction. numberanalytics.com For the synthesis of 3-bromo-N-phenethylbenzamide, this would entail reacting 3-bromobenzoic acid with phenethylamine (B48288). While atom-economical, this approach can require harsh conditions. numberanalytics.com

A more common and milder approach is the use of coupling reagents. These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. numberanalytics.com This process is widely used in peptide synthesis and has been adapted for general amide synthesis. uni-kiel.de The choice of reagent can influence reaction times, yields, and the suppression of side reactions like racemization in chiral substrates. uni-kiel.dehepatochem.com

Key classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.ukacs.org They form a reactive O-acylisourea intermediate. To avoid side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. hepatochem.com

Phosphonium Salts : Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. uni-kiel.dehepatochem.com They offer fast reaction times and are particularly useful for sterically hindered substrates. uni-kiel.de

Aminium/Uronium Salts : Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling agents, known for high reactivity and low rates of epimerization. fishersci.co.ukpeptide.com

Table 1: Common Coupling Reagents for Benzamide Synthesis

Reagent Class Example Reagent Abbreviation Key Features
Carbodiimides 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble byproducts, good for aqueous media. fishersci.co.uk
Carbodiimides Dicyclohexylcarbodiimide DCC Inexpensive, but byproduct can be difficult to remove. uni-kiel.de
Phosphonium Salts (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP High efficiency, especially for hindered couplings. peptide.com
Aminium/Uronium Salts O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU Very fast reaction rates, low racemization. fishersci.co.ukpeptide.com

Exploration of Novel Cross-Coupling Approaches for Amide Linkages

Recent advances have introduced innovative cross-coupling strategies that provide alternative disconnections for amide synthesis. These methods often utilize transition-metal catalysis to form the amide bond under conditions different from traditional coupling reactions.

Palladium-Catalyzed Coupling of Esters and Amines : This approach involves the cross-coupling of aryl esters with amines, catalyzed by palladium complexes. The reaction proceeds through the activation of the ester C–O bond, enabling the use of less nucleophilic amines that might otherwise require harsh conditions to react. acs.orgresearchgate.net

N–C Bond Activation : Ground-breaking methods focus on the transition-metal-catalyzed cross-coupling of existing amides via the activation of the typically inert N–C(O) amide bond. thieme-connect.com This allows for the transformation of one amide into another.

Decarbonylative Coupling : In these reactions, an amide is coupled with another molecule while extruding carbon monoxide (CO). This strategy allows for the formation of C-C or C-heteroatom bonds from an amide starting material, representing a significant functional group interconversion. nih.gov

Electrochemical Amidation : Electrochemical methods are emerging as a green and efficient alternative. For instance, the direct amidation of benzylic C(sp³)–H bonds using primary benzamides as the nitrogen source has been demonstrated, forming the non-amide N-C bond. nih.govacs.org

Regioselective Bromination Techniques for Benzamide Scaffolds

The introduction of a bromine atom at a specific position on the benzoyl ring is critical for defining the properties and subsequent reactivity of this compound. The regioselectivity of bromination is governed by the directing effects of the substituents on the aromatic ring.

Bromination of Benzoyl Ring Precursors

Synthesizing the brominated precursor before forming the amide bond is the most direct and common strategy for obtaining the 3-bromo isomer. The starting material is typically benzoic acid or a derivative like benzoyl chloride.

The carboxyl group (-COOH) is an electron-withdrawing group and, therefore, a meta-director in electrophilic aromatic substitution. When benzoic acid is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), the incoming electrophile is directed to the meta position, yielding 3-bromobenzoic acid. shaalaa.com This precursor can then be activated and coupled with phenethylamine to produce the final product.

Alternative precursors like toluene (B28343) can also be used. This would involve the bromination of toluene, followed by the oxidation of the methyl group to a carboxylic acid. However, controlling the regioselectivity of toluene bromination to favor the meta isomer is challenging, as the methyl group is an ortho-, para-director. Therefore, starting with benzoic acid is the more regiochemically controlled approach.

Post-Amidation Bromination Strategies

An alternative synthetic route would be to first synthesize N-phenethylbenzamide and then introduce the bromine atom. However, this strategy is complicated by the directing effects of the amide functional group (-CONH-R). The amide group is an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring.

Consequently, the direct electrophilic bromination of N-phenethylbenzamide would be expected to yield a mixture of 2-bromo (ortho) and 4-bromo (para) isomers, with the 4-bromo product typically predominating due to reduced steric hindrance. Achieving meta-bromination on this activated ring system is synthetically challenging and not a standard approach for preparing the 3-bromo isomer. While specialized conditions or catalysts can sometimes alter regioselectivity, the precursor bromination route remains the most reliable and straightforward method.

Derivatization Pathways for Analogues of this compound

The this compound scaffold contains several reactive sites that can be modified to generate a library of analogues for structure-activity relationship studies. The bromine atom, in particular, serves as a versatile synthetic handle for a variety of cross-coupling reactions.

Suzuki Coupling : The bromine atom can be replaced with a variety of aryl, heteroaryl, or vinyl groups by reacting the parent compound with a boronic acid or ester in the presence of a palladium catalyst and a base.

Heck Coupling : This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene, catalyzed by a palladium complex.

Buchwald-Hartwig Amination : The C-Br bond can be converted to a C-N bond through palladium-catalyzed coupling with a primary or secondary amine, enabling the introduction of diverse amino substituents.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, providing access to aryl-alkyne structures.

Nucleophilic Aromatic Substitution : In certain cases, especially if the ring is further activated with strong electron-withdrawing groups, the bromine atom can be displaced by strong nucleophiles. For example, studies on 3-bromo-9-nitrobenzanthrone show that the bromine atom can be readily substituted by secondary cyclic amines. nih.gov

These derivatization pathways allow for systematic modification of the 3-position of the benzamide ring, enabling the exploration of chemical space around the core structure.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3-bromobenzoic acid
Phenethylamine
Dicyclohexylcarbodiimide (DCC)
Diisopropylcarbodiimide (DIC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Hydroxybenzotriazole (HOBt)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
N-phenethylbenzamide
Benzoic acid
Benzoyl chloride
Toluene
Iron(III) bromide
2-bromo-N-phenethylbenzamide
4-bromo-N-phenethylbenzamide

Modifications on the Phenethyl Moiety

The N-phenethyl group is a common feature in biologically active molecules, and its modification can significantly influence a compound's properties. In analogues of this compound, synthetic efforts can be directed toward introducing a variety of substituents at the ortho, meta, or para positions of the phenethyl ring. Research on similar N-phenethyl-containing molecules, such as substituted norhydromorphone (B170126) and normetazocine derivatives, has shown that the introduction of groups like hydroxyl (-OH), fluoro (-F), or chloro (-Cl) can dramatically alter biological potency and efficacy. nih.govnih.govresearchgate.net These modifications are typically achieved by starting with the appropriately substituted phenethylamine during the initial amide bond formation.

Table 1: Potential Modifications on the Phenethyl Moiety

Modification SiteExample Substituent/ChangeSynthetic Strategy
Phenyl Ring of Phenethyl Group-OH, -F, -Cl, -NO2Amidation using a pre-functionalized phenethylamine.
Ethyl LinkerLengthening to propyl or butylAmidation using a corresponding phenylalkylamine.
Ethyl LinkerIntroduction of double bond (cinnamyl)Amidation using cinnamylamine.
Terminal GroupReplacement with other rings (e.g., indole)Amidation using a corresponding heterocyclic ethylamine.

Substituent Variations on the Brominated Benzoyl Ring

The bromine atom on the 3-position of the benzoyl ring serves as a versatile synthetic handle for a wide range of chemical transformations, most notably metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for example, allows for the arylation of the benzoyl ring by coupling this compound with various aryl boronic acids in the presence of a palladium catalyst. researchgate.net This method enables the introduction of a diverse array of substituted and unsubstituted phenyl, pyridyl, or other aromatic groups, significantly expanding the structural diversity of the parent compound.

Beyond replacing the bromine, other positions on the benzoyl ring can be functionalized. For instance, nitration can introduce a nitro group, as seen in the related compound 2-bromo-5-nitro-N-phenylbenzamide, which can subsequently be reduced to an amino group for further derivatization. nih.gov Such substitutions alter the electronic properties and steric profile of the benzoyl ring.

Table 2: Examples of Substituent Variations on the Benzoyl Ring

Reaction TypeReagents/CatalystResulting SubstituentReference
Suzuki-Miyaura CouplingAryl boronic acids, Pd(0) catalystAryl groups (e.g., phenyl, tolyl) researchgate.net
Nucleophilic SubstitutionVarious nucleophiles- evitachem.com
Acylation ReactionsAcylating agentsFurther functionalization evitachem.com
NitrationNitrating agentsNitro group (-NO2) nih.gov

Heterocyclic and Fused Ring Incorporations for Enhanced Structural Diversity

To achieve greater structural complexity and explore novel chemical space, the this compound scaffold can be elaborated into heterocyclic or fused-ring systems. The reactive bromine atom and the amide linkage are key starting points for cyclization reactions.

For instance, intramolecular cyclization strategies could be employed. Palladium-catalyzed amination reactions, which are used to form N-functionalized dithieno[3,2-b:2',3'-d]pyrroles from 3-bromothiophene (B43185) and primary amines, provide a conceptual blueprint. nih.gov A similar strategy could potentially be adapted to create fused systems originating from the this compound core. Other synthetic routes can be used to build a variety of heterocyclic systems by reacting a suitable precursor with binucleophilic reagents. ekb.eg Depending on the reagents used, this can lead to the formation of dipyrazole, dipyrimidine, or even seven-membered heterocyclic systems like dibenzodiazepines. ekb.eg The synthesis of 1,3-benzoazaphosphole analogues, although involving different heteroatoms, demonstrates the general principle of using a functionalized aromatic ring to build novel fused heterocyclic structures. frontiersin.org

Investigation of Reaction Mechanisms and Catalytic Systems

The synthesis of the central amide bond in this compound can be achieved through various methods, ranging from traditional coupling reactions to modern catalytic systems that align with the principles of green chemistry.

Metal-Catalyzed and Metal-Free Synthetic Approaches

Metal-Catalyzed Approaches: The formation of the amide bond between 3-bromobenzoic acid and phenethylamine can be efficiently catalyzed by various metal-based reagents. A common method involves the use of coupling agents like titanium tetrachloride (TiCl₄), which facilitates the reaction with excellent yields. researchgate.net Another prominent metal-catalyzed approach is the dehydrogenative coupling of alcohols and amines, which can be achieved using ruthenium-based catalysts, directly forming the amide and liberating hydrogen gas. sigmaaldrich.com Palladium catalysts are also crucial, not only for functionalizing the bromo-substituent but also potentially in carbonylative amidation of aryl halides to form the benzamide structure itself. ucl.ac.uk

Metal-Free Approaches: In recent years, metal-free amidation methods have gained traction. Boronic acid organocatalysts can facilitate the direct and waste-free formation of amides from carboxylic acids and amines at room temperature. sigmaaldrich.com Another environmentally friendly, metal-free approach utilizes enol esters, such as vinyl benzoate, which can act as efficient benzoylating agents under solvent- and activation-free conditions. tandfonline.comtandfonline.com Furthermore, direct amidation can be achieved simply by heating the carboxylic acid and amine in a green solvent like water, completely avoiding the need for any catalyst or additive. chemrxiv.org

Green Chemistry Principles in Benzamide Synthesis

The synthesis of this compound and its analogues can be designed to adhere to the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. yale.edumsu.edu

Catalysis over Stoichiometric Reagents : The use of catalytic reagents (e.g., boronic acids, ruthenium complexes, or enzymes) is superior to stoichiometric coupling agents (like carbodiimides), which generate significant amounts of waste. sigmaaldrich.comucl.ac.ukyale.edu

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials into the final product. yale.edu Catalytic dehydrogenative coupling is a prime example of high atom economy, with dihydrogen being the only byproduct. rsc.org

Use of Safer Solvents and Conditions : Shifting away from hazardous organic solvents towards greener alternatives like water or even solvent-free reactions is a key goal. chemrxiv.orgnih.gov Conducting reactions at ambient temperature and pressure also reduces energy requirements. tandfonline.comyale.edu

Biocatalysis : Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can be used to catalyze the formation of amide bonds from carboxylic acids and amines in green solvents. nih.govrsc.org This enzymatic approach is highly efficient and avoids the need for intensive purification steps. nih.gov

Table 3: Application of Green Chemistry Principles to Benzamide Synthesis

Green Chemistry PrincipleApplication in Benzamide SynthesisExample MethodReference
Catalysis Use of catalytic amounts of a substance instead of stoichiometric reagents.Boronic acid catalyzed direct amidation. sigmaaldrich.comucl.ac.uk
Atom Economy Maximize the incorporation of starting materials into the product.Ruthenium-catalyzed dehydrogenative coupling (H₂ is the only byproduct). sigmaaldrich.comrsc.org
Safer Solvents Use of non-toxic, environmentally benign solvents.Direct amidation of esters in water. chemrxiv.org
Energy Efficiency Conduct reactions at ambient temperature and pressure.Solvent-free amidation using vinyl benzoate. tandfonline.comtandfonline.com
Renewable Feedstocks/Biocatalysis Use of enzymes as catalysts.Candida antarctica lipase B (CALB) catalyzed amidation. nih.govrsc.org

Stereochemical Control in the Synthesis of Chiral Analogues

Introducing chirality into the this compound structure can be highly valuable, particularly for investigating interactions with chiral biological systems. Stereochemical control can be achieved by employing chiral starting materials.

A pertinent example is the synthesis of the chiral analogue (S)-4-bromo-N-(1-phenylethyl)benzamide. researchgate.net In this synthesis, the chirality of the final product is directly controlled by using the enantiomerically pure amine, (S)-1-phenylethanamine, as a starting material. The amidation reaction with 4-bromobenzoic acid proceeds without affecting the stereocenter, thus transferring the chirality from the reactant to the product. This substrate-controlled approach is a straightforward and effective strategy for producing enantiomerically pure or enriched chiral analogues of this compound, provided that the corresponding chiral phenethylamines are available.

Structure Activity Relationship Sar Investigations and Molecular Design Principles for 3 Bromo N Phenethylbenzamide Derivatives

Influence of Substituent Nature and Position on Bioactivity Profiles

The biological activity of 3-bromo-N-phenethylbenzamide derivatives is profoundly influenced by the nature and placement of substituents on both the benzamide (B126) and the N-phenethyl moieties. These modifications can alter the molecule's electronic properties, size, and shape, thereby affecting its interaction with biological targets.

The bromine atom at the 3-position of the benzamide ring plays a crucial role in the molecule's activity. Halogens are known to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its bioactivity. The electronic effect of bromine is primarily electron-withdrawing through induction, while its steric bulk can influence the conformation of the molecule and its fit within a receptor's binding pocket.

In broader studies of benzamide derivatives, the nature of the halogen substituent has been shown to be a critical determinant of activity. For instance, in a series of NaV1.7 inhibitors, the replacement of a chloro substituent with a cyclopropane (B1198618) group on the benzamide fragment led to improved potency. elifesciences.org While not a direct comparison of halogens, this highlights the sensitivity of the binding pocket to substitutions at this position. The general principle is that the size and electronegativity of the halogen can fine-tune the interactions with the target protein. For example, larger halogens like iodine might provide stronger halogen bonding interactions, while smaller ones like fluorine could alter the pKa of nearby functional groups.

A study on substituted benzamide ligands for the D4 dopamine (B1211576) receptor revealed that polar H-bond accepting meta (5-) substituents, which would include halides, can lead to enhanced binding affinity. nih.gov This suggests that the electronic nature of the substituent at this position is key for receptor interaction.

The N-phenethyl group is a common pharmacophore in many biologically active compounds, and its substitution pattern is a key area for SAR exploration. Modifications to the phenethyl ring can significantly impact receptor binding and functional activity.

In a study of morphinan-6-ones, the substitution of an N-methyl group with an N-phenethyl group was found to enhance binding affinity and agonist potency at the µ-opioid receptor. nih.gov This highlights the general importance of the N-phenethyl moiety in establishing favorable interactions within a receptor binding site. Further substitutions on the phenyl ring of the N-phenethyl group can fine-tune these interactions. For example, adding electron-donating or electron-withdrawing groups can alter the electronic landscape of the molecule, while bulky substituents can probe the steric limits of the binding pocket.

Research on other benzamide-containing compounds has shown that the substituents on the N-linked aromatic ring are critical for activity. For example, in a series of NaV1.7 inhibitors, specific substitutions on the aryl sulfonamide portion, which is analogous to the N-phenethylbenzamide structure, were crucial for achieving high potency and selectivity. nih.govnih.gov

The following table summarizes the influence of substitutions on the bioactivity of related benzamide derivatives:

ScaffoldSubstitutionEffect on BioactivityTarget
BenzamideReplacement of chloro with cyclopropane on the benzamide ringImproved potencyNaV1.7
BenzamidePolar H-bond accepting meta (5-) substituent (e.g., halide)Enhanced binding affinityD4 Dopamine Receptor
Morphinan-6-oneN-methyl to N-phenethylEnhanced µ-opioid receptor binding and potencyµ-Opioid Receptor
Aryl SulfonamideModifications to the N-linked aryl ringCritical for potency and selectivityNaV1.7

Conformational Analysis and Flexible Linker Studies

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. For flexible molecules like this compound, which contains a rotatable amide bond, understanding the preferred conformations is essential for rational drug design.

Studies on nonpeptide neurotensin (B549771) receptor ligands have demonstrated that the amide bond is central to receptor recognition and molecular conformation. nih.gov In some cases, reversing the amide bond can shift a compound's activity from agonist to antagonist. nih.gov This underscores the critical role of the amide linker's orientation in dictating the functional outcome of receptor binding. The ability of the linker to adopt a specific, low-energy conformation that is complementary to the binding site is often a prerequisite for high-affinity binding. researchgate.net Computational methods like molecular dynamics simulations are often employed to explore the conformational landscape of such molecules and to understand how they interact with their biological targets at an atomic level. escholarship.org

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. acs.orgresearchgate.net In the context of the benzamide scaffold, several bioisosteric replacements have been explored.

One common strategy is to replace the amide bond itself. For example, in a study on benzamide analogs, the amide group was replaced with various bioisosteres, including esters, thioamides, and triazoles. nih.gov The results indicated that only the thioamide and selenoamide replacements, which preserve the amide geometry, retained the desired biological activity, highlighting the importance of the amide group's structural role. nih.gov In another study, the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a related (5-benzylthiazol-2-yl)benzamide scaffold led to enhanced anticancer activity. nih.gov

Urea and sulfonamide groups are also frequently used as amide bond replacements in medicinal chemistry programs. nih.gov These groups can often mimic the hydrogen bonding capabilities of the amide while offering different physicochemical properties. The concept of bioisosteric replacement is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's properties to achieve a desired biological effect. oup.com

The table below provides examples of bioisosteric replacements in benzamide-related scaffolds:

Original GroupBioisosteric ReplacementOutcomeReference Scaffold
AmideThioamide, SelenoamideRetained biological activityWact-11 (ortho-substituted benzamide)
AmideEster, Triazole, Urea, SulfonamideLoss of biological activityWact-11 (ortho-substituted benzamide)
1H-1,2,3-Triazole1H-TetrazoleEnhanced anti-leukemic activity(5-benzylthiazol-2-yl)benzamide

Pharmacophore Elucidation for Target-Specific Interactions

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. dovepress.com For this compound derivatives, elucidating the pharmacophore for a particular target is a key step in designing new, more potent, and selective compounds.

Pharmacophore models are typically generated from a set of active molecules, identifying common features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships. researchgate.netdergipark.org.tr For instance, in the development of NaV1.7 inhibitors, pharmacophore models would likely include a hydrophobic aromatic group (the bromobenzoyl moiety), another hydrophobic group (the phenethyl moiety), and a hydrogen bond donor/acceptor (the amide linker), all arranged in a specific three-dimensional orientation. nih.govnih.gov

Structure-based pharmacophore modeling can be employed when the three-dimensional structure of the target protein is known. dergipark.org.tr This approach uses the known interactions between a ligand and its binding site to define the key pharmacophoric features. For example, a study on inhibitors of the MNK2 kinase used the co-crystal structure to design a tetracyclic scaffold that would maintain a planar conformation and form multiple hydrogen bond interactions with the target. acs.org

Ligand-based pharmacophore modeling is used when the target structure is unknown. mdpi.comnih.gov It relies on a set of known active compounds to derive a common pharmacophore model. This model can then be used to screen large compound libraries to identify new potential hits with the desired biological activity. nih.gov The ultimate goal of pharmacophore elucidation is to create a predictive model that can guide the design of novel molecules with improved therapeutic potential. dovepress.com

Development of Design Principles for Optimized Biological Responses

The rational design of novel therapeutic agents hinges on a thorough understanding of the relationship between a molecule's structure and its biological activity. For derivatives of this compound, the development of design principles for optimized biological responses is a multifactorial process, focusing on systematic modifications of its core structure. This involves dissecting the molecule into its key components: the benzoyl ring, the amide linker, and the phenethyl moiety, and exploring how substitutions at each of these positions influence the compound's interaction with its biological targets.

Research into the broader class of N-phenylbenzamides and related structures has provided a foundational framework for understanding these structure-activity relationships (SAR). While specific data on this compound is limited, general principles derived from analogous series can be extrapolated to guide the design of more potent and selective derivatives.

Key design principles often revolve around the electronic and steric properties of substituents. For instance, the introduction of electron-withdrawing groups on the benzoyl ring can significantly modulate the compound's activity. In a study on N-phenylbenzamide analogs, the incorporation of functionalities such as nitro (NO2) and trifluoromethyl (CF3) groups was explored to enhance potency against the flatworm pathogen Schistosoma mansoni. nih.gov It was observed that the position of these substituents is critical; for example, a meta-substituted nitro group on the anilide portion was found to be important for potency. nih.gov This suggests that for this compound, the existing bromine atom at the 3-position, being an electron-withdrawing group, likely plays a significant role in its inherent biological activity. Further modifications could involve introducing additional substituents on either aromatic ring to fine-tune this electronic profile.

The nature of the substituent on the phenethyl ring is another critical determinant of activity. In the context of N-benzyl phenethylamines, which share a similar structural backbone, the size and nature of substituents at the 4-position of the phenethylamine (B48288) moiety were found to influence functional activity at serotonin (B10506) receptors. nih.gov This highlights the importance of the substitution pattern on the phenethyl group for target engagement. For this compound derivatives, exploring a variety of substituents on the phenethyl ring could lead to optimized interactions with the target protein's binding pocket.

The following table summarizes SAR data from related benzamide derivatives, illustrating the impact of structural modifications on biological activity. This data, while not directly pertaining to this compound, provides valuable insights into the design principles for this class of compounds.

CompoundStructureTarget/AssayActivityReference
1e 3-amino-N-(4-bromophenyl)-4-methoxybenzamideAnti-EV71 Activity (IC50)5.7 ± 0.8 µM nih.gov
37 2-(4-Fluorophenoxy)-N-(4-(piperazine-1-carbonyl)phenyl)benzamideAntiplasmodial Activity (PfNF54 IC50)0.2690 µM mdpi.com
7a N-(2-(dimethylamino)ethyl)picolinamideAChE Inhibitory Activity (IC50)2.49 ± 0.19 µM
8b (E)-N-(4-chlorophenyl)-4-((2-(pyridin-4-yl)hydrazono)methyl)benzamideAntiproliferative Activity (RPMI8226 cells, IC50)0.12 ± 0.09 µM researchgate.net

This table is for illustrative purposes and showcases data from various benzamide derivatives to highlight general SAR principles.

Mechanistic Biological Studies and Molecular Target Characterization

Investigation of Molecular Targets and Ligand-Binding Dynamics

The interaction of a compound with specific molecular targets is fundamental to its biological effects. For 3-bromo-N-phenethylbenzamide, its potential to interact with various enzymes, receptors, and protein complexes is an area of active investigation, primarily through the study of analogous compounds.

Enzyme Inhibition Kinetics and Mechanism of Action

While direct studies on the inhibitory effects of this compound on specific enzymes are not extensively documented, research on related compounds suggests potential interactions with several enzyme families.

PfDHODH, PTP1B, and Serine Protease: There is currently no direct scientific evidence from the searched literature to suggest that this compound acts as an inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), protein tyrosine phosphatase 1B (PTP1B), or serine proteases. However, the broader class of benzamides has been explored for inhibitory activity against various enzymes. For instance, different substituted benzamides have been investigated as potential serine protease inhibitors. nih.govuq.edu.aufrontiersin.org Serine proteases are a large family of enzymes that cleave peptide bonds and are involved in numerous physiological processes. uq.edu.aunih.gov Their catalytic mechanism typically involves a catalytic triad (B1167595) of serine, histidine, and aspartate residues. mdpi.com Inhibition of these enzymes can occur through various mechanisms, including competitive, non-competitive, and irreversible binding to the active site. nih.gov

AKR1C3: The aldo-keto reductase family member AKR1C3 is a significant target in cancer research due to its role in steroid biosynthesis and prostaglandin (B15479496) metabolism. nih.govnih.gov While direct inhibition of AKR1C3 by this compound has not been reported, a study on related compounds showed that a bromo-functionalized derivative of an AKR1C3 inhibitor exhibited an IC50 value of 300 nM. nih.gov This suggests that the bromine substitution on the benzamide (B126) scaffold could be a relevant feature for interaction with AKR1C3.

Table 1: Inhibitory Activity of a Bromo-Functionalized AKR1C3 Inhibitor Derivative

CompoundTargetIC50 (nM)
Bromo-functionalized derivativeAKR1C3300

Data sourced from a study on AKR1C3 inhibitor prodrugs. nih.gov

Receptor Agonism/Antagonism and Modulatory Effects

PPARδ: Peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear receptor that plays a role in metabolic regulation. Based on the conducted searches, there is no available information on the agonistic or antagonistic effects of this compound on PPARδ. A study on a different brominated benzamide, 2-bromo-5-nitro-N-phenylbenzamide, identified it as a peroxisome proliferator-activated receptor gamma (PPARγ) antagonist, a related nuclear receptor. nih.gov This finding, however, cannot be directly extrapolated to the activity of this compound on PPARδ.

Protein-Protein Interaction (PPI) Modulation

Hsp90-Cdc37: The heat shock protein 90 (Hsp90) and its co-chaperone Cdc37 form a critical complex for the stability and function of numerous oncogenic protein kinases. rsc.orgnih.govrsc.orgnih.gov Disrupting this protein-protein interaction (PPI) is a promising strategy in cancer therapy. nih.govnih.gov While there are no direct studies on this compound as an Hsp90-Cdc37 PPI inhibitor, a closely related analog, 3-amino-N-phenethylbenzamide, was utilized as a starting scaffold in the discovery of new Hsp90-Cdc37 PPI inhibitors. rsc.org This suggests that the N-phenethylbenzamide core structure is a viable pharmacophore for targeting this interaction. A study identified compound 11 and its optimized version DDO-5936 as inhibitors of the Hsp90-Cdc37 PPI. nih.gov

Table 2: Hsp90-Cdc37 PPI Inhibitory Activity of Related Compounds

CompoundTargetBinding Affinity (Kd)
Compound 8c Hsp9070.8 μM
Compound 13g Hsp9073.3 μM

Data sourced from a study on the discovery of new Hsp90-Cdc37 PPI inhibitors. rsc.org

Cellular Pathway Perturbation and Phenotypic Analysis

The interaction of a compound with its molecular targets ultimately leads to changes in cellular pathways, resulting in observable phenotypic effects such as altered cell growth and survival.

Regulation of Cell Proliferation and Apoptosis Induction in Cellular Models

Studies on N-substituted benzamides, a class to which this compound belongs, have demonstrated their ability to influence cell proliferation and induce apoptosis (programmed cell death). Declopramide (B1670142) (3-chloroprocainamide), a structural analog of this compound, has been shown to induce apoptosis in various cell lines. nih.govnih.gov The mechanism involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.govnih.gov This process was found to be independent of the tumor suppressor protein p53. nih.govnih.gov

The pro-apoptotic activity of another class of compounds, 3-bromo-isoxazoline derivatives, has been demonstrated in pancreatic ductal adenocarcinoma (PDAC) cells, where they induce apoptotic cell death. nih.gov

Cell Cycle Modulation Investigations

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. N-substituted benzamides have been shown to modulate the cell cycle. Specifically, declopramide was found to induce a cell cycle block at the G2/M phase in 70Z/3 pre-B cells. nih.govnih.gov This cell cycle arrest occurred prior to the onset of apoptosis and was also observed in the presence of caspase inhibitors, indicating that it is an upstream event in the drug-induced cell death pathway. nih.govnih.gov

Table 3: Cellular Effects of Declopramide (a Structural Analog)

Cell LineEffectPathway Implication
70Z/3 pre-B cellsG2/M cell cycle arrestInhibition of cell division
70Z/3 pre-B cells, HL60 cellsApoptosis inductionCytochrome c release, Caspase-9 activation

Data sourced from studies on the mechanism of action of N-substituted benzamides. nih.govnih.gov

While direct experimental data on this compound is limited, the available research on structurally related N-substituted benzamides and bromo-functionalized compounds provides a solid foundation for understanding its potential biological activities. The N-phenethylbenzamide scaffold appears to be a promising starting point for targeting the Hsp90-Cdc37 protein-protein interaction. Furthermore, based on the activity of its chloro-analog, declopramide, it is plausible that this compound could induce apoptosis and cell cycle arrest in a p53-independent manner. Further investigation is warranted to directly characterize the molecular targets and cellular effects of this compound to fully elucidate its pharmacological profile.

Endoplasmic Reticulum (ER) Stress Alleviation Mechanisms

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum leads to a state known as ER stress, which activates the unfolded protein response (UPR) nih.gov. While ER stress is implicated in numerous diseases, and alleviating it is a therapeutic goal, specific studies detailing the direct effects of this compound on ER stress alleviation mechanisms are not prominently available in the current body of scientific literature. Research on related brominated compounds, such as 3-bromopyruvate (B3434600) (3-BrPA), has shown an induction of ER stress in human hepatocellular carcinoma cell lines, which is contrary to an alleviation mechanism nih.gov. However, due to significant structural and functional differences, these findings cannot be directly extrapolated to this compound.

Inhibition of Protein Aggregation Processes (e.g., Amyloid-beta)

The aggregation of proteins, such as amyloid-beta (Aβ), is a key pathological feature of several neurodegenerative diseases, including Alzheimer's disease. nih.gov Consequently, the inhibition of this process is a major focus of drug discovery. nih.gov While the broader class of benzamide derivatives has been explored for various biological activities, specific research demonstrating the capacity of this compound to inhibit Aβ or other protein aggregation processes has not been identified in the reviewed literature. Studies on structurally distinct molecules, like N-phenylbenzofuran-2-carboxamide, have shown an unusual ability to promote, rather than inhibit, Aβ42 aggregation, highlighting the diverse and sometimes counterintuitive effects of small molecules on protein self-assembly. nih.gov

Evaluation of Antimicrobial Properties in Defined Microorganism Strains

Antibacterial Activity against Gram-Positive and Gram-Negative Species

Research into the antimicrobial properties of N-phenethylbenzamide derivatives has provided insights into their potential as antibacterial agents. A study on N-phenethylbenzamide derivatives isolated from the stems of Piper betle, known as piperbetamides, demonstrated notable activity against several bacterial strains. nih.gov These compounds were evaluated against a panel of five Gram-negative and three Gram-positive bacteria. nih.gov

Specifically, piperbetamides A, C, and D exhibited potential antimicrobial activity against the Gram-negative bacterium Shigella flexneri and the Gram-positive bacteria Listeria monocytogenes, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 16-32 µg/mL, indicating significant bioactivity. nih.gov The activity of related brominated compounds against both Gram-positive and Gram-negative bacteria further supports the potential of this chemical class. nih.govmdpi.com

Table 1: Antibacterial Activity of N-phenethylbenzamide Derivatives This table is interactive. You can sort and filter the data.

Compound Bacterial Strain Type MIC (µg/mL) Source
Piperbetamide A (1) Shigella flexneri Gram-Negative 16-32 nih.gov
Piperbetamide A (1) Listeria monocytogenes Gram-Positive 16-32 nih.gov
Piperbetamide A (1) Methicillin-resistant S. aureus Gram-Positive 16-32 nih.gov
Piperbetamide A (1) Vancomycin-resistant E. faecalis Gram-Positive 16-32 nih.gov
Piperbetamide C (3) Shigella flexneri Gram-Negative 16-32 nih.gov
Piperbetamide C (3) Listeria monocytogenes Gram-Positive 16-32 nih.gov
Piperbetamide C (3) Methicillin-resistant S. aureus Gram-Positive 16-32 nih.gov
Piperbetamide C (3) Vancomycin-resistant E. faecalis Gram-Positive 16-32 nih.gov
Piperbetamide D (4) Shigella flexneri Gram-Negative 16-32 nih.gov
Piperbetamide D (4) Listeria monocytogenes Gram-Positive 16-32 nih.gov
Piperbetamide D (4) Methicillin-resistant S. aureus Gram-Positive 16-32 nih.gov
Piperbetamide D (4) Vancomycin-resistant E. faecalis Gram-Positive 16-32 nih.gov

Antifungal Activity

The evaluation of N-phenethylbenzamide derivatives has also extended to their effects on fungal pathogens. In the same study that assessed their antibacterial potential, piperbetamides A-D were tested for their inhibitory effects against the yeast Candida albicans. nih.gov However, the results did not indicate significant antifungal activity for these specific derivatives within the tested concentrations, as the reported antimicrobial effects were specific to the bacterial strains mentioned previously. nih.gov

Assessment of Photosynthetic System Modulation

The influence of benzamide derivatives on photosynthesis has been investigated, particularly with structurally related salicylanilides (2-hydroxy-N-phenylbenzamides). A study on 5-bromo-2-hydroxy-N-phenylbenzamides and 3,5-dibromo-2-hydroxy-N-phenylbenzamides found that these compounds inhibit photosynthetic electron transport (PET). researchgate.net

Using electron paramagnetic resonance (EPR) spectroscopy, the site of action for these compounds was identified on the donor side of photosystem 2 (PS 2), likely involving the redox-active tyrosine residues Z• or D•. researchgate.net The inhibitory efficiency was dependent on the compound's lipophilicity and the electronic properties of substituents on the N-phenyl ring. researchgate.net The most effective inhibitors in the tested series were the 5-bromo-2-hydroxy-N-phenylbenzamide with a 3-F substituent (IC50 = 4.3 μmol dm−3) and the 3,5-dibromo-2-hydroxy-N-phenylbenzamide with a 3-Cl substituent (IC50 = 8.6 μmol dm−3). researchgate.net Although these compounds are N-phenylbenzamides and not N-phenethylbenzamides, their activity suggests that the broader bromo-benzamide scaffold can interact with and modulate the function of the photosynthetic apparatus. researchgate.net

Table 2: Inhibition of Photosynthetic Electron Transport by Substituted Bromo-2-hydroxy-N-phenylbenzamides This table is interactive. You can sort and filter the data.

Compound Class R Substituent IC50 (μmol dm−3) Source
5-Bromo-2-hydroxy-N-phenylbenzamides 3-F 4.3 researchgate.net
3,5-Dibromo-2-hydroxy-N-phenylbenzamides 3-Cl 8.6 researchgate.net

Computational Chemistry and in Silico Approaches in Research on 3 Bromo N Phenethylbenzamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is crucial for predicting the binding affinity and mode of action of a potential drug candidate like 3-bromo-N-phenethylbenzamide. The process involves placing the ligand into the binding site of the target protein and evaluating the interaction energy. researchgate.net

The first step in molecular docking is the characterization of the target's active site—the region where the ligand binds and a biological reaction occurs. For a compound like this compound, researchers would first identify a relevant biological target, such as an enzyme or receptor implicated in a disease pathway.

The active site's properties, including its shape, size, and the distribution of amino acid residues, are analyzed. Computational tools can identify key residues that may form interactions with the ligand. For instance, studies on other benzamide (B126) derivatives have shown that interactions with specific amino acids are critical for binding. In a study of benzamide derivatives as topoisomerase inhibitors, key interactions included hydrogen bonds with residues such as DG13 and various van der Waals interactions within the enzyme's binding pocket. researchgate.net Similarly, research on a quinoline-based iminothiazoline derivative highlighted hydrogen bonding with Gln34 and hydrophobic interactions with several other residues as crucial for binding to the elastase enzyme. nih.gov

For this compound, an interaction profile would likely involve:

Hydrogen Bonds: The amide group (-C(=O)NH-) is a prime candidate for forming hydrogen bonds with amino acid residues like glutamine, asparagine, or serine in the active site.

Hydrophobic Interactions: The phenyl and phenethyl groups would be expected to form hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine.

Halogen Bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

The following table illustrates typical interaction data obtained from docking simulations for related compounds.

Compound ClassTarget ProteinKey Interacting ResiduesType of InteractionDocking Score (kcal/mol)
Quinoline-based iminothiazolineElastaseGln34, Asn76, Tyr38Hydrogen Bond, Hydrophobic-7.4 nih.gov
Benzamide DerivativeTopoisomerase IIαDG13, ARG487, MET762Hydrogen Bond, Pi-Alkyl-114.71 researchgate.net
Sulfonamide DerivativePBP-2XGLY 664, VAL 662Hydrogen BondNot Specified rjb.ro

This interactive table showcases representative data from studies on compounds related to this compound to illustrate the outputs of molecular docking.

Once a potential binding pose is identified through docking, its stability must be assessed. The stability of the ligand-receptor complex is often evaluated using scoring functions that calculate the binding energy. A lower, more negative binding energy generally indicates a more stable and favorable interaction. researchgate.net For example, molecular docking of various benzamide derivatives against the Topo IIα enzyme yielded binding energies ranging from -60.14 to -114.71 kcal/mol, indicating strong binding potential for some analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. sphinxsai.com By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. sphinxsai.com

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., IC50 values) is required. Various molecular descriptors are then calculated for each compound. These can include:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Electronic descriptors: Such as atomic charges and dipole moments.

Thermodynamic descriptors: Like LogP (lipophilicity) and molar refractivity. sphinxsai.com

Steric descriptors: Related to the 3D shape and size of the molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates these descriptors with the observed biological activity. sphinxsai.com For example, a QSAR study on N-(2-Aminophenyl)-Benzamide derivatives as HDAC2 inhibitors found that descriptors like LogP, molecular weight, and the number of rotatable bonds were crucial for predicting activity. sphinxsai.com Another study on benzimidazole derived carboxamides used 3D-QSAR models to explore which molecular properties had the highest influence on antioxidative activity. nih.gov

The predictive power of a QSAR model is evaluated using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust model can then be used to estimate the activity of new analogues.

Once a validated QSAR model is established, it can be used to screen a "virtual library" of compounds. This library consists of a large number of structurally related but untested molecules. Instead of synthesizing and testing each compound, which is time-consuming and expensive, their activity is predicted by the QSAR model. researchgate.net

For this compound, a virtual library could be created by systematically modifying its structure, for instance, by:

Changing the position of the bromine atom on the phenyl ring.

Replacing the bromine with other halogen atoms (F, Cl, I).

Introducing different substituents on either of the phenyl rings.

Altering the length or structure of the ethyl-amide linker.

This high-throughput virtual screening process allows researchers to prioritize a smaller number of the most promising candidates for actual synthesis and biological testing, significantly accelerating the discovery of novel and more potent analogues. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the conformational changes of a ligand and its receptor complex, offering deeper insights than the static picture provided by molecular docking. nih.govrsc.org

When applied to this compound, MD simulations could explore its conformational landscape—the full range of 3D shapes the molecule can adopt. rsc.org This is crucial because a molecule's biological activity often depends on its ability to adopt a specific conformation to fit into the receptor's binding site. nih.gov Studies have shown that the bioactive conformation of a drug is not always its lowest energy state in solution. ub.edu

MD simulations of the ligand-receptor complex are used to assess its stability. Key analyses include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to see if the complex remains stable or undergoes significant structural changes during the simulation. A stable RMSD plot over time suggests a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are more flexible or rigid.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds over the simulation time, confirming whether the key interactions predicted by docking are maintained.

For example, MD simulations performed on a benzamide derivative with potential antitumor activity were used to confirm the stability of the docked complex. researchgate.net Similarly, simulations of sulfamoyl benzamide derivatives helped validate their potential as antidiabetic agents by showing the stability of the top active compound within the binding site of target proteins. nih.gov This level of detailed analysis provides a more realistic understanding of the binding event at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry for investigating the electronic properties and reactivity of molecules. While direct DFT studies on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining research on closely related isomers, such as 4-bromo-N-(1-phenylethyl)benzamide. researchgate.net Such studies provide a robust framework for understanding how DFT can be applied to the target molecule.

DFT calculations are typically employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. From this optimized structure, a wealth of information about the electronic landscape of the molecule can be derived. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Further insights into reactivity are provided by global reactivity descriptors, which are derived from the HOMO and LUMO energies. These descriptors help in quantifying the chemical behavior of the molecule.

Table 1: Key Reactivity Descriptors Derived from DFT Calculations

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ)μ = - (I + A) / 2The escaping tendency of electrons from a system.
Electrophilicity Index (ω)ω = μ2 / 2ηA measure of the electrophilic character of a molecule.

This table outlines the common reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound.

Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MESP) map. The MESP is a visual representation of the charge distribution on the surface of the molecule. It allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MESP would likely show negative potential around the oxygen atom of the carbonyl group and the bromine atom, indicating these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the amide proton and the aromatic protons.

Virtual Screening Methodologies for Hit Identification and Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening could be employed to either identify potential biological targets for this compound or to use it as a scaffold for designing new molecules with enhanced activity against a known target.

The process of virtual screening generally involves the following steps:

Target Selection and Preparation: A three-dimensional structure of the biological target is obtained, often from a protein database like the Protein Data Bank (PDB). The structure is then prepared for docking, which may involve adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Database Preparation: A library of small molecules is prepared for screening. This can be a commercial database or a custom library of derivatives of a lead compound like this compound. The three-dimensional structures of the ligands are generated and optimized.

Molecular Docking: This is the core of structure-based virtual screening. A docking program is used to predict the binding pose and affinity of each ligand in the binding site of the target. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

Hit Selection and Analysis: The ligands are ranked based on their docking scores, and the top-ranking compounds (the "hits") are selected for further analysis. This may involve visual inspection of the binding poses, analysis of the interactions with the target, and filtering based on pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).

For the optimization of a hit compound like this compound, derivatives can be designed by modifying the scaffold and then re-docked to the target to predict whether the modifications improve the binding affinity. This iterative process of design, docking, and analysis can lead to the identification of more potent and selective compounds.

Table 2: A Generalized Workflow for Virtual Screening

StepDescriptionKey Considerations
1. Preparation Preparing the target protein and the ligand library.Quality of the crystal structure, protonation states, and ligand ionization states.
2. Docking Predicting the binding mode and affinity of ligands.Choice of docking program and scoring function.
3. Scoring Ranking the ligands based on their predicted binding affinity.Accuracy and limitations of the scoring function.
4. Post-processing Filtering and analyzing the top-ranked hits.Visual inspection of poses, analysis of interactions, and ADMET prediction.

This table provides a general overview of the steps involved in a virtual screening campaign, which could be applied to identify potential biological targets for this compound or to optimize its derivatives.

Preclinical in Vitro and Relevant in Vivo Model Investigations for Mechanistic Insight

In Vitro Cell-Based Assays for Functional Characterization

In vitro cell-based assays are fundamental to understanding the biological effects of a novel compound at the cellular level.

To determine the biological activity of 3-bromo-N-phenethylbenzamide, it would first be essential to screen it against a panel of diverse human cell lines. This could include cancer cell lines to assess anti-proliferative potential, neuronal cells to investigate neuroprotective or neurotoxic effects, and specialized cells like pancreatic β-cells to explore metabolic activities. For instance, various N-substituted benzamide (B126) derivatives have been investigated for their anti-tumor properties in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia). Similarly, substituted benzamides are known to interact with dopamine (B1211576) receptors, making neuronal cell line studies particularly relevant.

A hypothetical screening of this compound might involve the following cell lines:

Table 1: Hypothetical Cell Line Panel for Initial Screening of this compound

Cell LineTissue of OriginPotential Area of Investigation
MCF-7Breast AdenocarcinomaAnticancer Activity
A549Lung CarcinomaAnticancer Activity
SH-SY5YNeuroblastomaNeuroactivity, Neurotoxicity
INS-1Pancreatic Beta-CellAntidiabetic/Metabolic Effects
E. coliBacteriumAntimicrobial Activity
S. aureusBacteriumAntimicrobial Activity

The response in these cell lines would be measured by various functional endpoints, providing initial clues to the compound's mechanism of action.

Following the identification of a cellular response, subsequent investigations would focus on the underlying molecular changes. Techniques such as quantitative polymerase chain reaction (qPCR) and western blotting would be employed to analyze alterations in gene and protein expression, respectively. For example, if this compound were to show activity against cancer cells, researchers would likely examine the expression of genes and proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and key signaling pathways (e.g., MAPK, PI3K/Akt).

Biochemical Assays for Target Engagement and Pathway Activity

To pinpoint the direct molecular target of a compound, biochemical assays are indispensable.

Many drugs exert their effects by inhibiting specific enzymes. Given that various benzamide derivatives have been shown to inhibit enzymes like histone deacetylases (HDACs) and dihydroorotate (B8406146) dehydrogenase (DHODH), it would be logical to test this compound against a panel of relevant enzymes. An enzyme activity assay would measure the compound's ability to inhibit the catalytic activity of a purified enzyme, typically yielding an IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Table 2: Potential Enzyme Targets for this compound Based on Analog Studies

Enzyme TargetBiological RoleRelevance for Benzamides
Histone Deacetylases (HDACs)Epigenetic regulation, cancerKnown target of some benzamide derivatives
Dihydroorotate Dehydrogenase (DHODH)Pyrimidine biosynthesis, cancer, autoimmune diseaseKnown target of some benzamide derivatives
TyrosinaseMelanin synthesisTarget for compounds affecting pigmentation
Various KinasesCell signaling, cancerCommon drug targets

To confirm direct interaction with a potential target protein, binding affinity studies are performed. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify the binding kinetics and thermodynamics, providing key parameters like the dissociation constant (Kd). For substituted benzamides that target neurotransmitter receptors, radioligand binding assays are commonly used to determine their affinity for different receptor subtypes.

Non-Human In Vivo Model Systems for Mechanistic Validation

There is currently no publicly available information from studies using non-human in vivo models to validate the mechanism of action of this compound.

Specific Disease Models (e.g., Diabetic Mouse Models for β-cell protection)

No studies have been published that investigate the effects of this compound in diabetic mouse models or other specific disease models for the protection of pancreatic β-cells.

Gene Expression Analysis in Animal Tissues

There are no available research articles or data repositories that report on gene expression analysis in animal tissues following treatment with this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecular structure.

Proton (¹H) NMR spectroscopy of 3-bromo-N-phenethylbenzamide would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these signals are influenced by the electron density around the protons, providing clues to their local environment. The phenethyl group would exhibit characteristic signals for its aromatic and aliphatic protons. The protons on the phenyl ring attached to the ethyl group would typically appear in the aromatic region (approximately 7.2-7.4 ppm). The two methylene (B1212753) groups (-CH₂-) of the ethyl linker would present as two distinct multiplets in the aliphatic region. The -CH₂- group adjacent to the nitrogen atom would be expected at a downfield-shifted position (around 3.6 ppm) compared to the -CH₂- group adjacent to the phenyl ring (around 2.9 ppm) due to the deshielding effect of the amide nitrogen.

The 3-bromobenzamide (B114348) moiety would also show a characteristic pattern in the aromatic region. The four protons on the brominated aromatic ring would give rise to a complex splitting pattern between approximately 7.5 and 8.0 ppm. The proton on the amide nitrogen (-NH-) would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH (phenethyl) 7.20-7.40 Multiplet
Aromatic CH (bromobenzoyl) 7.50-8.00 Multiplet
Amide NH Variable Broad Singlet
-CH₂-N ~3.6 Triplet
-CH₂-Ph ~2.9 Triplet

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is particularly characteristic and would appear significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons of both the phenethyl and 3-bromobenzoyl groups would be observed in the region of 120-140 ppm. The carbon atom attached to the bromine would be identifiable by its chemical shift, which is influenced by the heavy atom effect. The two methylene carbons of the phenethyl group would be found in the aliphatic region, typically between 35 and 45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Amide) 165-170
Aromatic C-Br ~122
Aromatic CH 125-138
Aromatic C (quaternary) 135-140
-CH₂-N ~41
-CH₂-Ph ~35

While ¹H and ¹³C NMR are the primary methods for organic compounds, NMR spectroscopy of other nuclei can be employed if relevant isotopes are present. For this compound, which contains no fluorine or phosphorus, ¹⁹F and ³¹P NMR spectroscopy are not applicable. However, if the compound were derivatized to include these elements, these techniques would provide valuable structural information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₄BrNO), the expected monoisotopic mass would be calculated with high precision. This technique is invaluable for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of relatively large and non-volatile molecules. In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺. The analysis of the fragmentation of this parent ion (MS/MS) would yield characteristic product ions. Expected fragmentation pathways would include the cleavage of the amide bond, leading to the formation of the 3-bromobenzoyl cation and the phenylethylamine radical cation or related fragments. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-phenylbenzamide
3-bromo-N-methylbenzamide
3-bromobenzoyl cation

Advanced Spectroscopic and Analytical Characterization of this compound

The comprehensive analysis of novel chemical entities is foundational to understanding their behavior and potential applications. For a compound such as this compound, a detailed characterization using advanced analytical methodologies is crucial. This article focuses on specific sophisticated spectroscopic techniques that could be employed to investigate the supramolecular assembly and reactive intermediates of this compound.

Transmission Electron Microscopy (TEM) stands as a powerful, high-resolution imaging technique capable of providing direct visualization of nanoscale structures. In the context of this compound, TEM would be an invaluable tool for investigating its potential to form aggregates or self-assemble into larger ordered structures in various solvent systems or under specific environmental conditions.

Principles of TEM in Aggregation Analysis:

TEM operates by directing a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the material forms an image, which is then magnified and focused onto an imaging device, such as a fluorescent screen or a sensor. The differential scattering of electrons by different parts of the sample creates contrast, revealing details about the specimen's morphology, size, and arrangement.

Application to this compound:

Should this compound exhibit aggregation, TEM analysis could elucidate the morphology of the resulting structures. For instance, it could be determined whether the aggregates are amorphous or crystalline, fibrillar, spherical, or of another distinct form. By analyzing a statistically significant number of images, a size distribution profile of the aggregates could be constructed. This information is critical for understanding the kinetics and thermodynamics of the aggregation process.

To date, specific studies employing Transmission Electron Microscopy for the investigation of this compound aggregation have not been reported in publicly accessible literature. However, the methodology remains a key technique for such potential future investigations.

ParameterInformation Provided by TEM
Morphology Shape and internal structure of aggregates (e.g., amorphous, crystalline, fibrillar).
Size Direct measurement of aggregate dimensions, allowing for size distribution analysis.
Dispersion Qualitative assessment of how aggregates are distributed within the sample.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for the detection and characterization of chemical species that have one or more unpaired electrons. Such species, known as paramagnetic centers, include free radicals, which are often transient intermediates in chemical reactions.

Fundamentals of EPR Spectroscopy:

EPR spectroscopy is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The absorption occurs when the energy of the microwave photon matches the energy difference between the two spin states of the electron. The resulting EPR spectrum provides a wealth of information about the radical's identity, structure, and environment. Important parameters derived from an EPR spectrum include the g-factor, which is characteristic of the radical, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei.

Investigating Radical Intermediates of this compound:

In the study of this compound, EPR spectroscopy would be the definitive method to identify and characterize any radical intermediates that may form during its synthesis, degradation, or in specific chemical or photochemical reactions. For example, if a reaction mechanism is proposed to proceed via a radical pathway, EPR could provide direct evidence for the existence of the proposed radical species.

Given that many organic radicals are highly reactive and have short lifetimes, techniques such as spin trapping are often employed. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by EPR.

Currently, there are no specific research findings in the available literature that detail the use of Electron Paramagnetic Resonance spectroscopy to study radical intermediates of this compound. The application of this technique remains a prospective area of research to elucidate potential reaction mechanisms.

EPR ParameterInformation Gained
g-factor Helps in the identification of the type of radical (e.g., carbon-centered, nitrogen-centered).
Hyperfine Coupling Provides information about the identity and number of magnetic nuclei interacting with the unpaired electron, offering insights into the radical's structure.
Linewidth Can give information about the dynamics and environment of the radical species.

Future Research Directions and Conceptual Development for Therapeutic Applications

Exploration of Novel Derivatization Pathways and Chemical Space Expansion

The structural backbone of 3-bromo-N-phenethylbenzamide, featuring a benzamide (B126) core linked to a phenethyl group with a bromine substitution, offers numerous avenues for chemical modification. The primary goal of derivatization would be to systematically explore the structure-activity relationship (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.

Future research could focus on several key derivatization strategies:

Modification of the Benzoyl Ring: The bromine atom at the 3-position could be replaced with other halogens (Cl, F, I) or a variety of other functional groups such as nitro, cyano, or small alkyl groups. This would probe the electronic and steric requirements for biological activity. Furthermore, the synthesis of di- and tri-substituted analogs could provide a deeper understanding of the SAR.

Alterations to the Phenethyl Moiety: The phenethyl group presents several opportunities for modification. Substitution on the phenyl ring could explore the impact of electron-donating and electron-withdrawing groups on target engagement. Additionally, the ethyl linker could be elongated, shortened, or rigidified through incorporation into cyclic structures to optimize the compound's conformational profile.

N-Alkylation and N-Arylation: The amide nitrogen could be a point for further substitution, although this may impact the hydrogen bonding capacity of the molecule.

A hypothetical exploration of the chemical space could be represented as follows:

Modification SitePotential SubstituentsDesired Outcome
Benzoyl Ring (3-position)-F, -Cl, -I, -CN, -NO2, -CH3Modulate electronic properties and target binding
Phenethyl Ring-OCH3, -CF3, -OHEnhance potency and alter pharmacokinetic profile
Ethyl LinkerShortening, lengthening, cyclizationOptimize conformational rigidity and target fit

Identification of Additional Biological Targets and Polypharmacology Approaches

While the primary biological target of this compound may not yet be defined, its structural motifs are present in compounds known to interact with a variety of biological targets. A polypharmacological approach, which intentionally designs ligands to interact with multiple targets, could be a valuable strategy. This is particularly relevant for complex diseases where modulating a single target is often insufficient.

Initial screening efforts would likely involve broad panels of receptors, enzymes, and ion channels. Based on the structural similarity to known pharmacophores, potential target classes could include:

G-protein coupled receptors (GPCRs): Many phenethylamine (B48288) and benzamide derivatives are known to interact with dopaminergic, serotonergic, and adrenergic receptors.

Ion Channels: The benzamide structure is a known feature of some ion channel modulators.

Enzymes: Various enzymes, including kinases and metabolic enzymes, could be potential targets.

A conceptual screening cascade could be envisioned as follows:

Screening PhaseMethodologyPotential Target Classes
Primary ScreenHigh-throughput binding assaysGPCRs, Ion Channels, Kinases
Secondary ScreenFunctional cell-based assaysConfirmation of activity and mechanism
Target DeconvolutionProteomics, affinity chromatographyIdentification of specific binding partners

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data is crucial. This systems biology approach moves beyond the single-target paradigm to create a holistic view of the compound's impact on cellular networks.

Future research should incorporate the following omics technologies:

Transcriptomics (RNA-Seq): To identify changes in gene expression profiles in response to compound treatment. This can reveal affected pathways and potential mechanisms of action or off-target effects.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: To measure changes in the levels of endogenous metabolites, offering insights into the compound's effects on metabolic pathways.

By integrating these datasets, researchers can build comprehensive network models to predict compound efficacy and potential toxicity.

Advanced Computational Methodologies for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these methods can be applied at various stages.

Molecular Docking and Virtual Screening: If a primary biological target is identified, molecular docking can be used to predict the binding mode of this compound and to virtually screen large libraries of related compounds for potential hits.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogs is synthesized and tested, QSAR models can be developed to correlate chemical structure with biological activity, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the interaction and the role of specific functional groups.

A typical computational workflow might involve:

Computational MethodApplicationOutcome
Homology ModelingGeneration of a 3D target structureA model for subsequent docking studies
Molecular DockingPrediction of binding posesPrioritization of compounds for synthesis
MD SimulationsAnalysis of binding stabilityUnderstanding of the dynamics of interaction

Conceptual Approaches for Lead Optimization and Pre-clinical Candidate Identification

Once a lead compound with promising activity has been identified from the derivatives of this compound, the lead optimization phase begins. This iterative process aims to refine the properties of the lead to generate a preclinical candidate.

Key aspects of lead optimization would include:

Improving Potency and Selectivity: Fine-tuning the structure to maximize on-target activity while minimizing off-target effects.

Optimizing ADME Properties: Modifying the molecule to achieve a suitable profile for absorption, distribution, metabolism, and excretion. This includes adjusting lipophilicity, metabolic stability, and permeability.

Reducing Potential Toxicity: Identifying and eliminating structural alerts that may be associated with toxicity.

The ultimate goal is to identify a single compound that demonstrates a desirable balance of efficacy, safety, and pharmacokinetic properties, warranting further investigation in preclinical and potentially clinical studies.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N-phenethylbenzamide, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound involves coupling brominated benzoyl derivatives with phenethylamine. A common strategy includes:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid moiety of 3-bromobenzoyl chloride, followed by reaction with phenethylamine .
  • Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance reactivity, while maintaining temperatures between 0–25°C to minimize side reactions .
  • Yield improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >75% yield. Monitoring by TLC or HPLC ensures intermediate purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Spectroscopic analysis :
    • NMR : 1H^1H NMR should show aromatic protons (δ 7.2–8.1 ppm for bromobenzamide), phenethyl NH (δ ~6.5 ppm, broad), and methylene groups (δ 2.8–3.5 ppm) .
    • HRMS : Confirm molecular ion [M+H]+^+ at m/z 318.03 (C15_{15}H14_{14}BrNO).
  • X-ray crystallography : Monoclinic crystal systems (space group P21_1/c) with unit cell parameters (e.g., a = 25.02 Å, b = 5.37 Å) provide definitive structural validation .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

  • Lipophilicity : LogP ~3.2 (predicted), favoring membrane permeability but requiring DMSO or ethanol for solubilization in aqueous buffers .
  • Stability : Hydrolytically stable under neutral pH; degradation observed in strong acidic/basic conditions (e.g., >10% decomposition at pH <2 or >12 over 24 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the compound’s biological activity, such as inconsistent enzyme inhibition results?

  • Assay standardization : Control variables like buffer ionic strength (e.g., 50 mM Tris-HCl vs. PBS) and incubation time (e.g., 30 min vs. 2 hours) to minimize variability .
  • Off-target profiling : Use proteome-wide screening (e.g., kinome scans) to identify non-specific interactions, particularly with structurally similar enzymes like PPTases .
  • Metabolite interference : Perform LC-MS/MS to rule out degradation products (e.g., debrominated analogs) that may confound activity measurements .

Q. What computational strategies are effective for predicting the binding modes of this compound to target proteins?

  • Docking studies : Utilize AutoDock Vina or Schrödinger Suite with crystal structures of homologous enzymes (e.g., PDB: 3TGP for PPTases). Focus on halogen bonding between bromine and backbone carbonyls .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; monitor RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .

Q. How can researchers design SAR studies to optimize the bromine substituent’s role in bioactivity?

  • Analog synthesis : Replace bromine with Cl, F, or CF3_3 groups to evaluate steric/electronic effects on potency .
  • Activity cliffs : Compare IC50_{50} values across analogs (e.g., 3-Cl vs. 3-Br derivatives) to identify critical substituent contributions .
  • Crystallographic overlay : Superimpose ligand-bound protein structures to map substituent interactions (e.g., bromine’s van der Waals contact with Tyr-204) .

Q. What methodologies are recommended for analyzing metabolic stability in hepatic microsomes?

  • Incubation protocol : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system; monitor parent compound depletion via LC-MS at 0, 15, 30, and 60 minutes .
  • Metabolite ID : High-resolution MS/MS with fragmentation patterns (e.g., m/z 318 → 242 [loss of C7_7H7_7N]) to identify hydroxylation or demethylation pathways .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

  • Reaction monitoring : Use in-situ FTIR to track amine consumption and optimize stoichiometry (e.g., 1.2 equivalents of phenethylamine) .
  • Byproduct analysis : Isolate side products (e.g., N-acylated impurities) via preparative HPLC and characterize by 13C^{13}C NMR .

Q. What validation steps are critical when replicating crystallographic data from similar benzamide derivatives?

  • Unit cell validation : Compare lattice parameters (e.g., α = 98.5° vs. 90° in orthorhombic systems) to confirm isomorphism .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯O contacts <3.5 Å) to assess packing similarities .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-phenethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-phenethylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.